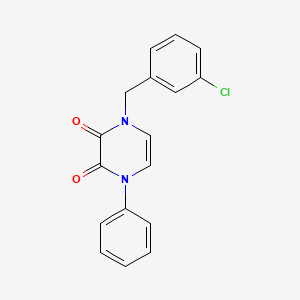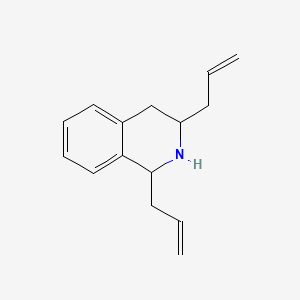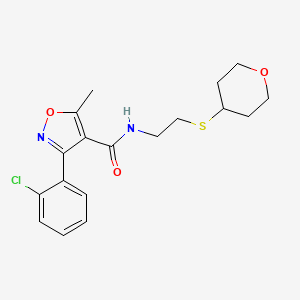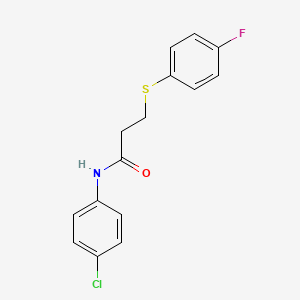
1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione, commonly known as CPDD, is a synthetic compound that has been widely used in scientific research. CPDD is a heterocyclic compound that contains a pyrazine ring and a phenyl group. It has been found to have a variety of biological activities and is of interest to researchers in the fields of pharmacology, biochemistry, and medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Dihydropyrazine derivatives, including compounds similar to "1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione," are synthesized through various chemical reactions, showcasing their structural diversity and complexity. For instance, the synthesis of antiaromatic dihydropyrazines has been reported, demonstrating the compounds' stability and solvatochromism properties (Brook, Haltiwanger, & Koch, 1992). Additionally, studies on the cyclization reactions of cyclic oxalyl compounds with hydrazines or hydrazones highlight the synthesis of complex heterocyclic structures, revealing insights into regioselectivity and reaction mechanisms (Kurkin, Bukhryakov, & Yurovskaya, 2009).
Potential Applications in Antioxidant Activity
Research into the antioxidant activities of pyrazolyl-phthalazine-dione derivatives (PPDs) has been conducted, showcasing the potential of these compounds as powerful radical scavengers. The studies suggest a mechanism of action and identify specific derivatives with high antioxidative potential, pointing towards potential applications in protecting against oxidative stress (Simijonović et al., 2018).
Green Chemistry and Catalysis
The application of green chemistry principles in the synthesis of dihydropyrazine derivatives is evident, with methodologies emphasizing environmental friendliness, such as the use of water as a solvent and catalysts like L-proline, to facilitate the synthesis of structurally complex heterocyclic compounds. These approaches not only improve yield and reaction efficiency but also reduce environmental impact, highlighting the role of dihydropyrazine derivatives in advancing sustainable chemical practices (Rajesh, Bala, Perumal, & Menéndez, 2011).
Antimicrobial and Anti-inflammatory Agents
The synthesis of novel dihydropyrazine derivatives has been explored for their potential antimicrobial and anti-inflammatory properties. Studies focusing on the preparation of compounds with various functional groups have shown promising results against bacterial and fungal pathogens, as well as in anti-inflammatory assays, suggesting the therapeutic potential of these compounds in medical and pharmacological applications (Kendre, Landge, & Bhusare, 2015).
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-6-4-5-13(11-14)12-19-9-10-20(17(22)16(19)21)15-7-2-1-3-8-15/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQTWJNUVZXRNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(4-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2364870.png)
![3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine](/img/structure/B2364874.png)
![[4-(6-Ethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2364875.png)
![1-(3-chloro-4-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364876.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide](/img/structure/B2364881.png)
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2364882.png)


![1-[(2-Chloroacetyl)amino]-2-methylcyclopentane-1-carboxamide](/img/structure/B2364885.png)


![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2364889.png)
